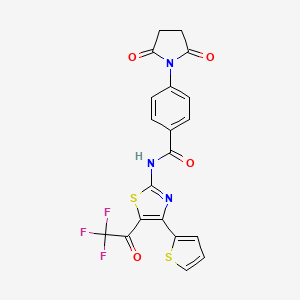

![molecular formula C13H16F3N3O2 B2406724 Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 827591-57-1](/img/structure/B2406724.png)

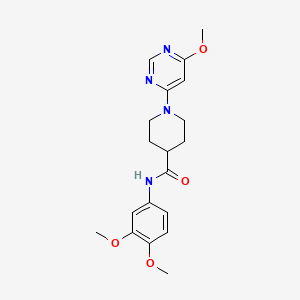

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetically available compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The yield was 1.0 g (71%, method I), 0.15 g (11%, method II), and the product formed were colorless crystals .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Trifluoromethylated Pyrazolo[1,5-a]pyrimidines : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate is used in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine. This compound exhibits strong fluorescence intensity, suggesting potential use as a fluorophore due to its binding sites (Wu et al., 2006).

Liquid-phase Synthesis for Combinatorial Libraries : The compound plays a role in the synthesis of large-scale combinatorial libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives. This process is significant for the discovery of new chemical entities (Dalinger et al., 2005).

Synthesis of Dihydroazolo[1,5-a]pyrimidines : The compound is used in the cyclisation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergo ring-chain isomerism. This property is important in the development of novel heterocyclic compounds (Goryaeva et al., 2009).

Biological Applications

Antitumor Activities : A derivative of this compound has shown inhibition on the proliferation of some cancer cell lines, indicating its potential in cancer research (Liu et al., 2016).

Antimicrobial Activity : Some derivatives have been evaluated for antimicrobial activity against different bacterial and fungal strains. This indicates a potential application in the development of new antimicrobial agents (Youssef et al., 2011).

Orientations Futures

Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . They have potential in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a pyrazolo[1,5-a]pyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Mécanisme D'action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .

Mode of Action

It is known that the introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule increases the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of fluorine atom or fluoroalkyl groups into the molecule increases its metabolic stability and lipophilicity , which could potentially enhance its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor activity .

Action Environment

It is known that the introduction of fluorine atom or fluoroalkyl groups into the molecule increases its metabolic stability , which could potentially enhance its stability under various environmental conditions.

Analyse Biochimique

Biochemical Properties

The compound Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is believed to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom or fluoroalkyl groups in the molecule is known to increase its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-2-21-12(20)8-6-17-19-10(13(14,15)16)5-9(7-3-4-7)18-11(8)19/h6-7,9-10,18H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQLVZHHLOBRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)

![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)

![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)